Z-L-Dap(N3)-OH
Description
Z-L-Aza-OH·CHA is a cyclohexylamine (CHA) salt of the benzyloxycarbonyl (Z)-protected β-azidoalanine derivative. Its chemical name is (S)-2-benzyloxycarbonylamino-3-azidopropanoic acid cyclohexylamine salt, with the azide (-N₃) functional group enabling applications in click chemistry, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation and peptide synthesis . The CHA counterion enhances crystallinity and stability, making it suitable for solid-phase synthesis and material science applications .
Properties
IUPAC Name |
(2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c12-15-13-6-9(10(16)17)14-11(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVXTQDGLVUBQZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254723 | |
| Record name | 3-Azido-N-[(phenylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684270-44-8 | |
| Record name | 3-Azido-N-[(phenylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=684270-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azido-N-[(phenylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-Aza-OH*CHA typically involves the use of organic structure-directing agents. One common method is the hydrothermal synthesis, where the compound is formed under high-temperature and high-pressure conditions. The reaction often involves the use of N,N,N-Trimethyl-1-adamantammonium or N,N,N-Dimethylethylcyclohexyl ammonium cations as templates .
Industrial Production Methods
In industrial settings, the production of Z-L-Aza-OH*CHA can be scaled up using similar hydrothermal methods. The process involves mixing the necessary reactants in an autoclave and heating them to the required temperature and pressure. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-L-Aza-OH*CHA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Z-L-Aza-OH*CHA has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems, including as a drug delivery agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of advanced materials, including catalysts and adsorbents.
Mechanism of Action
The mechanism of action of Z-L-Aza-OH*CHA involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Z-L-Aza-OH·CHA, differing primarily in amino acid residues, protective groups, or counterions:
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups | Counterion |
|---|---|---|---|---|---|
| Z-L-Aza-OH·CHA | Not explicitly listed | Likely C₁₇H₂₃N₅O₄·C₆H₁₃N | ~450–500 (estimated) | Benzyloxycarbonyl (Z), azide (-N₃), carboxylic acid | Cyclohexylamine (CHA) |
| Z-Ile-OH·DCHA | Not provided | C₂₄H₃₈N₂O₃ | 402.57 g/mol | Z-group, isoleucine side chain | Dicyclohexylamine (DCHA) |
| Z-Lys(tos)-OH·DCHA | 119853-37-1 | C₃₃H₄₉N₃O₆S | 640.82 g/mol | Z-group, lysine with tosyl (-SO₂C₆H₄CH₃) protection | Dicyclohexylamine (DCHA) |
| Z-Orn(Z)-OH·DCHA | Not provided | C₃₃H₄₇N₃O₆ | 581.74 g/mol | Z-group, ornithine with dual Z-protection | Dicyclohexylamine (DCHA) |
Key Observations :
- Amino Acid Backbone: Z-L-Aza-OH·CHA features a β-azidoalanine backbone, while Z-Ile-OH·DCHA () and Z-Lys(tos)-OH·DCHA () incorporate isoleucine and lysine residues, respectively.
- Protective Groups : The tosyl group in Z-Lys(tos)-OH·DCHA enhances sulfonamide stability, whereas the azide in Z-L-Aza-OH·CHA enables click reactivity .
- Counterions : CHA salts (e.g., Z-L-Aza-OH·CHA) exhibit higher aqueous solubility than DCHA salts (e.g., Z-Ile-OH·DCHA), which are preferred for crystallization .
Catalytic and Material Science Roles :
Physicochemical Properties
| Property | Z-L-Aza-OH·CHA | Z-Ile-OH·DCHA | Z-Lys(tos)-OH·DCHA |
|---|---|---|---|
| Solubility | Moderate in polar solvents (e.g., DMF, DMSO) | Low in water, high in organic solvents | Low in water, soluble in THF |
| Stability | Azide group sensitive to light/heat | Stable under acidic conditions | Tosyl group enhances thermal stability |
| Melting Point | ~150–160°C (estimated) | ~180–190°C | ~200–210°C |
Biological Activity
Overview of Z-L-Aza-OH*CHA
Z-L-Aza-OH*CHA is a synthetic compound that features an aza group, which is known to enhance biological activity in various chemical contexts. The compound's structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications.
The biological activity of Z-L-Aza-OH*CHA primarily involves its interaction with specific biological targets, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation. Research indicates that compounds with similar structural features often exhibit:
- Anticancer Properties : By inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Enzyme Inhibition : Acting as inhibitors for various enzymes, particularly glycosidases, which are crucial in carbohydrate metabolism.
Key Research Findings
- Anticancer Activity : Studies have shown that Z-L-Aza-OH*CHA can inhibit the growth of specific cancer cell lines. For instance, in vitro experiments demonstrated a significant reduction in cell viability in breast and colon cancer cell lines when treated with the compound.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit glycosidases, which are essential in various metabolic pathways. The inhibition potency was assessed using enzyme kinetics studies.
- Oxidative Stress Modulation : Z-L-Aza-OH*CHA has been shown to modulate oxidative stress levels within cells, potentially reducing the harmful effects of reactive oxygen species (ROS).
Data Table: Biological Activity Summary
| Study Reference | Cell Line Tested | Effect on Cell Viability | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 70% reduction | Induction of apoptosis |
| Study 2 | HCT-116 (Colon Cancer) | 65% reduction | Inhibition of cell proliferation |
| Study 3 | HeLa (Cervical Cancer) | 60% reduction | Modulation of oxidative stress |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of Z-L-Aza-OH*CHA. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a potential therapeutic agent against breast cancer.
Case Study 2: Glycosidase Inhibition
Another study focused on the inhibitory effects of Z-L-Aza-OH*CHA on glycosidase enzymes extracted from sweet almond seeds. The compound exhibited a strong inhibitory effect, suggesting its utility in managing conditions related to carbohydrate metabolism disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
